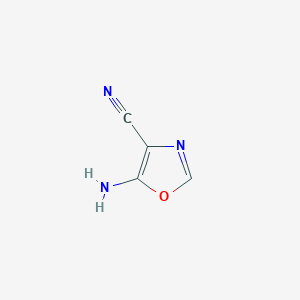

5-Aminooxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBJSRMVCZHYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299918 | |

| Record name | 5-aminooxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5098-15-7 | |

| Record name | 5098-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminooxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminooxazole-4-carbonitrile: Synthesis, Properties, and Applications in Chemical Research

Executive Summary: 5-Aminooxazole-4-carbonitrile, particularly its isoxazole isomer (5-amino-1,2-oxazole-4-carbonitrile), is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—an amino group, a cyano group, and a reactive heterocyclic core—makes it a valuable precursor for constructing more complex molecular architectures, including fused ring systems with diverse biological activities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and critical safety considerations, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Nomenclature

The nomenclature surrounding "this compound" can lead to ambiguity between two isomers: the 1,2-oxazole (isoxazole) and the 1,3-oxazole. The vast majority of scientific literature and database entries, including the primary CAS registry number, refer to the isoxazole isomer.

Primary Isomer: 5-Amino-1,2-oxazole-4-carbonitrile (5-Aminoisoxazole-4-carbonitrile)

This compound is the focus of this guide due to its prevalence in chemical databases and synthesis literature. A notable discrepancy exists in the listed CAS numbers across different suppliers and databases. The number 98027-17-9 is cited by authoritative databases like PubChem, while some commercial suppliers list 5098-15-7 .[1][2] Researchers should exercise due diligence and verify the identity of the material using analytical data, regardless of the CAS number provided. For the purpose of this guide, we will refer to the data associated with the structure validated in major chemical databases.

| Identifier | Value | Source |

| Primary CAS Number | 98027-17-9 | PubChem[1] |

| Alternative CAS Number | 5098-15-7 | ChemScene[2] |

| IUPAC Name | 5-amino-1,2-oxazole-4-carbonitrile | PubChem[1] |

| Molecular Formula | C₄H₃N₃O | PubChem[1] |

| Molecular Weight | 109.09 g/mol | PubChem[1] |

| Common Synonyms | 5-Aminoisoxazole-4-carbonitrile, 4-Cyano-5-aminoisoxazole | PubChem[1] |

| InChI Key | HAZRYIRJNFYOLH-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=NOC(=C1C#N)N | PubChem[1] |

Physicochemical and Computed Properties

Experimental data on the physical properties of this compound is scarce in publicly available literature. The following table summarizes key properties computed from its chemical structure, which are valuable for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 75.84 Ų | ChemScene[2] |

| LogP (Octanol-Water Partition Coeff.) | 0.128 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bonds | 0 | PubChem[1] |

Synthesis and Manufacturing

The synthesis of substituted 5-aminoisoxazole-4-carbonitriles is efficiently achieved through a one-pot, multicomponent reaction. This approach is favored for its atom economy and operational simplicity. The core strategy involves the condensation of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[3]

Experimental Protocol: Multicomponent Synthesis of 5-Aminoisoxazole-4-carbonitrile Derivatives

This protocol is a representative example for synthesizing the isoxazole scaffold. The specific synthesis of the parent compound (where the 3-position is unsubstituted) would require a formaldehyde equivalent.

Materials:

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Hydroxylamine Hydrochloride (1.0 eq)

-

Ceric Ammonium Sulfate (CAS) as catalyst (catalytic amount)

-

Isopropyl Alcohol (solvent)

Procedure:

-

A mixture of the substituted aldehyde, malononitrile, hydroxylamine hydrochloride, and a catalytic amount of ceric ammonium sulfate is prepared in isopropyl alcohol.

-

The reaction mixture is stirred and heated to reflux.

-

The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/n-hexane (4:6).[3]

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with cold ethanol or water, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.

Causality and Insights: This multicomponent reaction is a powerful method for generating molecular diversity. The ceric ammonium sulfate acts as a Lewis acid catalyst, activating the aldehyde carbonyl group for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps that form the isoxazole ring. The choice of solvent and temperature is critical for achieving good yields and reaction rates.

Synthesis Workflow Diagram

Caption: Workflow for the multicomponent synthesis of isoxazole derivatives.

Chemical Reactivity and Applications in Drug Discovery

The 5-aminoisoxazole-4-carbonitrile scaffold is of significant interest to medicinal chemists. The isoxazole ring is a bioisostere for other functional groups and is found in numerous bioactive compounds, exhibiting a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4]

The molecule's utility stems from the orthogonal reactivity of its functional groups:

-

Amino Group: Can be acylated, alkylated, or used in condensation reactions to build larger, more complex structures.

-

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or serve as a dienophile in cycloaddition reactions.

-

Isoxazole Ring: Can participate in ring-opening reactions under certain reductive or basic conditions, providing another pathway for structural diversification.

This trifecta of reactive sites makes it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The related 5-aminopyrazole-4-carbonitrile scaffold has been extensively studied for its pharmaceutical properties, including anti-inflammatory and antibacterial activities, suggesting a similar potential for its isoxazole analogue.[5]

Role as a Versatile Synthetic Intermediate

Sources

- 1. 5-Amino-1,2-oxazole-4-carbonitrile | C4H3N3O | CID 312128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ajrcps.com [ajrcps.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

An In-depth Technical Guide to the X-ray Crystal Structure of 5-Aminooxazole-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminooxazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities. Understanding the three-dimensional architecture of these compounds at the atomic level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of this compound derivatives. We will delve into the critical aspects of synthesis, crystallization, and single-crystal X-ray diffraction, using the detailed structure of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile as a central case study. This guide will explore the nuances of its molecular geometry, intermolecular interactions, and crystal packing, offering insights into the structure-property relationships that govern this important class of heterocyclic compounds.

Introduction: The Significance of the this compound Core

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms, a privileged scaffold in medicinal chemistry due to its ability to engage with biological targets through various non-covalent interactions.[1] The this compound framework, in particular, has garnered significant attention as it is present in a multitude of compounds with diverse pharmacological properties. While the broader class of isoxazole derivatives, close structural relatives, have demonstrated anti-tumor, anti-HIV, anti-inflammatory, antibacterial, antidepressant, and anticonvulsant activities, the specific this compound core is a key building block in the synthesis of more complex heterocyclic systems with therapeutic potential.[2] The determination of their precise three-dimensional structure through single-crystal X-ray crystallography is, therefore, not merely an academic exercise but a critical step in understanding their biological function and in the rational design of new, more potent drug candidates.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[3] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, and provides invaluable information about the spatial arrangement of molecules within the crystal lattice. For small molecules like the this compound derivatives, SCXRD can resolve individual atoms as distinct "blobs" of electron density, offering an unambiguous depiction of the molecule's conformation and stereochemistry. The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.

Experimental Workflow: From Powder to Picture

The successful determination of a crystal structure is contingent on a well-defined experimental workflow. This process can be broadly categorized into three key stages: Synthesis and Purification, Crystallization, and X-ray Diffraction Analysis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often employing multicomponent reactions for efficiency and atom economy. A common and effective method for preparing a representative derivative, 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, is detailed below.

Experimental Protocol: Synthesis of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile [2]

-

Preparation of the Reaction Mixture: To a solution of hydroxylamine hydrochloride (13.9 g, 0.2 mol) in 80 ml of 10% aqueous sodium hydroxide, (1-ethoxyethylidene)malononitrile (27.23 g, 0.2 mol) is added dropwise under vigorous stirring.

-

Temperature Control (A Critical Parameter): The reaction temperature is maintained below 323 K (50 °C). This is a crucial step to prevent side reactions and ensure the desired product formation. The slow, dropwise addition and the occasional addition of small amounts of ice are practical measures to control the exothermic nature of the reaction.

-

Reaction Progression and Completion: The mixture is stirred for an additional 1.5 hours at approximately 293 K (20 °C) to ensure the reaction goes to completion.

-

Isolation and Purification: The resulting solid product is isolated by filtration and washed thoroughly with water to remove any unreacted starting materials and inorganic salts.

This protocol provides a reliable and scalable method for the synthesis of the target compound, yielding a solid product suitable for the subsequent crystallization step.

The Art of Crystallization: Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in the entire process. The goal is to encourage the slow and orderly arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Experimental Protocol: Crystallization of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile [2]

-

Solvent Selection: The choice of solvent is critical. For 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, a solution of aqueous ethanol is effective. The ideal solvent system is one in which the compound has moderate solubility, allowing for the creation of a supersaturated solution upon slow evaporation.

-

Slow Evaporation Technique: Single crystals are obtained by the slow evaporation of the solvent from the prepared solution at room temperature. This gradual increase in concentration allows for the ordered deposition of molecules onto a growing crystal lattice, rather than rapid precipitation which would result in an amorphous powder or very small, unusable crystals.

The patience and careful control exercised during this stage are directly rewarded with the quality of the resulting crystals.

Illuminating the Structure: X-ray Diffraction Data Collection and Refinement

With a suitable single crystal in hand, the final stage is the collection and analysis of the X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile [2]

-

Crystal Mounting and Data Collection: A single crystal of appropriate dimensions (e.g., 0.56 × 0.26 × 0.20 mm) is mounted on a diffractometer, such as a Bruker APEXII CCD. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 296 K). The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of unique reflections. The structure is then solved using direct methods, which provide an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor. For the title compound, the final R-factor was 0.035, indicating a good fit between the model and the experimental data.[4]

Structural Analysis of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile: A Case Study

The successful application of the aforementioned workflow provides a wealth of structural information. The crystal structure of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile serves as an excellent exemplar for this class of compounds.

Crystallographic Data

The fundamental crystallographic parameters provide a snapshot of the crystal's unit cell and symmetry.

| Parameter | Value | Reference |

| Chemical Formula | C₅H₅N₃O | [2] |

| Molecular Weight | 123.12 g/mol | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| a | 3.8779 (2) Å | [2] |

| b | 18.8518 (11) Å | [2] |

| c | 8.2015 (4) Å | [2] |

| β | 100.780 (2)° | [2] |

| Volume (V) | 588.99 (5) ų | [2] |

| Z | 4 | [2] |

| Temperature | 296 K | [2] |

Molecular Geometry and Conformation

The isoxazole ring in 5-amino-3-methyl-1,2-oxazole-4-carbonitrile is essentially planar, with a maximum deviation of only 0.007 (1) Å from the least-squares plane.[2] This planarity is expected for an aromatic heterocyclic system. The nitrogen atom of the amino group exhibits sp² character, with the sum of the bond angles around it being 358°, further confirming the delocalization of the lone pair of electrons into the ring system.[2]

Caption: Molecular structure of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile.

Supramolecular Assembly: The Role of Intermolecular Interactions

The way molecules pack in a crystal is dictated by a delicate balance of intermolecular forces. In the crystal structure of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, hydrogen bonding plays a crucial role in directing the supramolecular assembly.

The molecules are aggregated by two distinct N—H⋯N hydrogen bonds, forming fused R₂²(12) and R₆⁶(26) rings.[2] This intricate network of hydrogen bonds results in a slightly puckered two-dimensional array of molecules lying parallel to the (101) crystallographic plane.[2] This layered arrangement is a common motif in the crystal structures of small organic molecules with hydrogen bond donors and acceptors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Importance of Tautomerism in Drug Discovery

An In-Depth Technical Guide to the Tautomerism of 5-Aminooxazole-4-carbonitrile for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed exploration of the tautomeric landscape of this compound. This molecule, a key heterocyclic scaffold, presents critical considerations for drug design and development due to the potential for multiple, interconverting forms that can influence its physicochemical properties, receptor binding, and metabolic stability. This document moves beyond a simple description of tautomerism to provide a practical framework for its investigation, grounded in established spectroscopic and computational methodologies.

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[1] For a molecule like this compound, the precise location of a proton can dramatically alter its hydrogen bonding capabilities, lipophilicity, and overall electronic distribution. These variations can, in turn, dictate the molecule's interaction with biological targets, making a thorough understanding of its tautomeric preferences essential for rational drug design. The ability of a molecule to adapt its structure through tautomerism in different chemical environments is a key factor in its biological activity.[2]

The Tautomeric Forms of this compound

This compound can theoretically exist in three primary prototropic tautomeric forms: the amino, imino, and a second imino form. Prototropic tautomerism involves the migration of a proton, and in heterocyclic systems, this is a common phenomenon.[3][4]

-

Amino Tautomer (A): This form is characterized by an exocyclic amino group at the C5 position. It is generally expected to be the most stable tautomer in many heterocyclic systems.

-

Imino Tautomer (B): This tautomer features an endocyclic nitrogen protonated at the N1 position and an exocyclic imino group.

-

Imino Tautomer (C): A second imino form can be drawn with the proton on the oxazole ring nitrogen (N2) and an exocyclic imino group.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.[5] For heterocyclic compounds, the tautomer that preserves the aromaticity of the ring system is often the most stable.[6]

Caption: Prototropic tautomers of this compound.

Based on the crystal structure of the related 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, the exocyclic amino group exhibits sp² hybridization.[7][8] This planarity suggests a significant delocalization of the nitrogen lone pair into the oxazole ring, which is characteristic of the amino tautomer and contributes to its stability. This experimental evidence from a closely related analogue strongly suggests that the amino tautomer (A) is the predominant form , at least in the solid state.

A Framework for the Experimental and Computational Investigation of Tautomerism

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium of this compound in different environments.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the dominant tautomer in solution.[9] The chemical shifts of the protons and carbons in the heterocyclic ring and the exocyclic group are highly sensitive to the tautomeric form. For instance, the imino tautomers would be expected to show a signal for the N-H proton at a different chemical shift compared to the -NH₂ protons of the amino form. The analysis of spin-spin coupling constants can also provide valuable structural information.[9]

Infrared (IR) Spectroscopy: IR spectroscopy can help distinguish between the amino and imino forms by identifying the characteristic stretching frequencies of the N-H bonds. The amino tautomer will exhibit two distinct N-H stretching bands, while the imino tautomer will show a single N-H stretch at a different frequency.

UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, will differ for each tautomer due to variations in their conjugated systems. By comparing experimental spectra with computationally simulated spectra for each tautomer, it is possible to identify the major species in solution.[10]

Computational Modeling

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[11][12]

Workflow for Computational Analysis:

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. Importance of tautomers in the chemical behavior of tetracyclinesdagger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tgc.ac.in [tgc.ac.in]

- 4. Explain tautomerism in heterocycles | Filo [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. quora.com [quora.com]

- 7. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jst-ud.vn [jst-ud.vn]

- 10. researchgate.net [researchgate.net]

- 11. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

- 12. earthlinepublishers.com [earthlinepublishers.com]

The Electronic Blueprint of a Privileged Scaffold: A Technical Guide to the 5-Aminooxazole Ring System

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The 5-aminooxazole motif is a cornerstone in contemporary medicinal chemistry, appearing in a diverse array of biologically active agents. Its prevalence stems not from mere structural happenstance, but from a unique confluence of electronic properties that render it a versatile tool for molecular design. This guide provides an in-depth exploration of the electronic architecture of the 5-aminooxazole core. We will dissect its nuanced aromaticity, electron density distribution, and frontier molecular orbitals, directly linking these fundamental characteristics to its observable spectroscopic signatures, reactivity, and its strategic deployment in drug design as a potent bioisostere and modulator of molecular interactions. This document moves beyond a simple recitation of facts, offering causal explanations for its chemical behavior and providing detailed, actionable protocols for its synthesis and computational analysis, empowering researchers to fully leverage the potential of this remarkable heterocyclic system.

Deconstructing the Core: Theoretical Framework and Electron Distribution

The predictive power of modern computational chemistry provides an unparalleled window into the electronic heart of the 5-aminooxazole system. Through a combination of Density Functional Theory (DFT) and other high-level calculations, we can visualize and quantify the properties that govern its behavior.

A Question of Aromaticity: Resonance and Magnetic Properties

The oxazole ring is considered weakly aromatic, its aromatic character influenced by the competing electronegativity of the oxygen atom, which tends to localize electrons, and the participation of the nitrogen lone pair in the π-system. The introduction of a powerful electron-donating amino group at the C5 position significantly modulates this electronic landscape.

The amino group donates electron density into the ring through resonance, enhancing the π-electron delocalization and consequently increasing the aromatic character compared to the unsubstituted oxazole. This donation is critical to its chemical personality.

Charge-Separated Form II

>];

}

Charge-Separated Form II

>];

}

| Compound | Calculated NICS(1) (ppm) | Aromaticity |

| Benzene | -10.2 | Aromatic |

| Pyrrole | -9.8 | Aromatic |

| 5-Aminooxazole | -7.5 (Predicted) | Moderately Aromatic |

| Furan | -6.1 | Weakly Aromatic |

| Cyclopentadiene | +3.2 | Anti-aromatic |

Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how a molecule will interact with other species[4][5][6].

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The electron-donating amino group significantly raises the energy of the HOMO of 5-aminooxazole compared to unsubstituted oxazole, making it more susceptible to attack by electrophiles. The HOMO is predicted to have significant electron density on the C4 position and the exocyclic nitrogen.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). The LUMO of 5-aminooxazole is relatively high in energy, indicating it is a poor electrophile.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity[6][7][8]. The introduction of the amino group narrows the HOMO-LUMO gap of the oxazole ring.

| Parameter | Predicted Value (eV) (DFT B3LYP/6-311+G(d,p)) | Implication |

| HOMO Energy | -5.8 | Good Nucleophile |

| LUMO Energy | +1.2 | Poor Electrophile |

| HOMO-LUMO Gap | 7.0 | Moderate Reactivity |

Electron Density and Electrostatic Potential

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps provide a detailed picture of the electron distribution and charge localization within the molecule[9][10][11][12][13][14][15].

NBO analysis reveals a significant delocalization of the lone pair of the exocyclic nitrogen into the π-system of the oxazole ring. This results in a high negative charge density at the C4 position, making it the most nucleophilic center of the ring.

The MEP map visually confirms this. The regions of highest negative electrostatic potential (colored in red) are localized over the C4 carbon and the ring nitrogen, identifying these as the primary sites for electrophilic attack. The hydrogen atoms of the amino group exhibit a positive electrostatic potential (colored in blue), indicating their capacity to act as hydrogen bond donors.

>];

}

}

// Caption: MEP map showing nucleophilic (red) and electrophilic (blue) regions.

>];

}

}

// Caption: MEP map showing nucleophilic (red) and electrophilic (blue) regions.

Experimental Manifestations of Electronic Properties

The theoretical electronic properties discussed above have direct and measurable consequences in the laboratory.

Spectroscopic Signatures

-

NMR Spectroscopy: The electron-donating effect of the amino group strongly shields the ring protons. In ¹H NMR, the proton at the C4 position is expected to appear significantly upfield compared to the corresponding proton in unsubstituted oxazole. The C2 proton will be less affected. Based on data from related structures, the following chemical shifts in CDCl₃ are predicted[16][17][18][19][20]:

-

H4: ~5.5-6.0 ppm

-

H2: ~7.0-7.5 ppm

-

-

UV-Vis Spectroscopy: The extended conjugation resulting from the amino group's electron donation leads to a bathochromic (red) shift in the UV-Vis absorption maximum (λmax) compared to unsubstituted oxazole[5][21][22][23][24]. The π → π* transition is lowered in energy, moving the absorption to a longer wavelength, typically in the range of 260-290 nm.

Acid-Base Properties (pKa)

The 5-aminooxazole ring system possesses two primary sites for protonation: the ring nitrogen (N3) and the exocyclic amino group. The lone pair on the ring nitrogen is part of the aromatic sextet and is therefore less basic. The exocyclic amino group is more basic, but its basicity is reduced by the delocalization of its lone pair into the ring. The pKa of the conjugate acid of 5-aminooxazole is predicted to be in the range of 3-4, making it a weak base[4][25][26][27].

Reactivity as a Function of Electronic Properties

The electronic architecture of the 5-aminooxazole ring dictates its chemical reactivity, particularly in electrophilic aromatic substitution reactions.

Regioselectivity in Electrophilic Aromatic Substitution

As predicted by both FMO theory and the calculated electron density distributions (NBO and MEP), the C4 position is the most electron-rich and therefore the most nucleophilic site on the ring[1][21]. Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur preferentially at the C4 position. The stability of the Wheland intermediate formed upon attack at C4 is significantly greater than that formed upon attack at C2, due to the ability of the adjacent exocyclic amino group to stabilize the positive charge through resonance.

Implications in Medicinal Chemistry and Drug Design

The unique electronic properties of the 5-aminooxazole ring make it a valuable scaffold in drug discovery.

Bioisosteric Replacement

The 5-aminooxazole moiety is often used as a bioisostere for other functional groups, such as esters and amides[28]. Its ability to engage in similar hydrogen bonding interactions, coupled with its distinct electronic and metabolic profile, allows for the fine-tuning of a drug candidate's properties, including potency, selectivity, and pharmacokinetic profile.

Hydrogen Bonding and Molecular Recognition

The exocyclic amino group provides a crucial hydrogen bond donor, while the ring nitrogen and oxygen atoms can act as hydrogen bond acceptors. This trifecta of interaction points allows the 5-aminooxazole core to form specific and strong interactions with biological targets, such as enzymes and receptors.

Protocols for Characterization

Protocol for Synthesis of 2,4-Disubstituted-5-aminooxazoles[31]

This protocol is adapted from a known procedure for the synthesis of related compounds.

-

Reactant Preparation: To a solution of the α-acylamino ketone (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (N₂ or Ar), add phosphorus pentachloride (1.1 eq) in portions at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted-5-aminooxazole.

Protocol for Computational Analysis (DFT)

This protocol outlines a general workflow for calculating the electronic properties of a 5-aminooxazole derivative using the Gaussian software package[14].

-

Structure Input: Build the 5-aminooxazole structure in a molecular editor and save the coordinates.

-

Input File Generation: Create a Gaussian input file specifying a geometry optimization and frequency calculation (e.g., #p opt freq b3lyp/6-311+g(d,p)).

-

Job Submission: Run the calculation using Gaussian.

-

Analysis of Results:

-

Optimization: Confirm that the optimization converged and that there are no imaginary frequencies, indicating a true energy minimum.

-

HOMO/LUMO: The energies of the frontier orbitals will be listed in the output file.

-

NBO Analysis: To obtain Natural Bond Orbital analysis, add pop=nbo to the route section. The output will provide information on atomic charges, orbital occupancies, and donor-acceptor interactions.

-

MEP Map: Generate a cube file from the checkpoint file and visualize the electrostatic potential mapped onto the electron density surface using software like GaussView.

-

Conclusion

The 5-aminooxazole ring system is more than just a common heterocyclic motif; it is a finely tuned electronic entity. Its moderate aromaticity, coupled with the potent electron-donating capacity of the C5-amino group, creates a nucleophilic powerhouse with predictable regioselectivity. These electronic fundamentals are directly reflected in its spectroscopic and physicochemical properties and are the very reason for its success as a versatile building block in the rational design of new therapeutic agents. A thorough understanding of this electronic blueprint, as outlined in this guide, is paramount for any scientist seeking to exploit its full potential in the ongoing quest for novel and effective medicines.

References

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PMC. [Link]

-

On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order. (2022). PMC. [Link]

-

Computed Values for NICS (0), NICS (1), and NICS zz | Download Table. (n.d.). ResearchGate. [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Publications. [Link]

-

The molecular electrostatic potential surface of the 5-aminouracil molecule. (n.d.). ResearchGate. [Link]

-

Synthesis of 2,4-disubstituted 5-aminoimidazoles using microwave irradiation. (n.d.). PubMed. [Link]

-

Schematic diagrams of HOMO and LUMO energy levels of compounds 5, 7, 9,... (n.d.). ResearchGate. [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). University of Wisconsin-Madison. [Link]

-

Spectrophotometric determination of aromatic and heterocyclic amino acids in mixtures | Request PDF. (n.d.). ResearchGate. [Link]

-

Supporting Information. (n.d.). ScienceOpen. [Link]

-

UV-vis absorption spectra of the hydrolysis products aldehyde (blue),... (n.d.). ResearchGate. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Synthesis of 2,4-Disubstituted 5-Aminoimidazoles Using Microwave Irradiation | Request PDF. (n.d.). ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

-

Electrostatic potential maps of compound 5. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. (2020). DergiPark. [Link]

-

Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015). Pendidikan Kimia. [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. [Link]

-

¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. [Link]

-

Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. (2009). Dr. Joaquin Barroso's Blog. [Link]

-

NICS – Nucleus Independent Chemical Shift. (n.d.). Poranne Research Group. [Link]

-

(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. (n.d.). ResearchGate. [Link]

-

Spectrophotometric Determinations of the Second Dissociation. (n.d.). RSC Publishing. [Link]

-

Rules for Aromaticity: The 4 Key Factors. (2017). Master Organic Chemistry. [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptides. (2011). CHIMIA. [Link]

-

Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. (2025). YouTube. [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.).

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (n.d.). PMC. [Link]

-

CHAPTER 3. (n.d.). NBU-IR. [Link]

-

UV/Vis and IRMPD Spectroscopic Analysis of the Absorption Properties of Methylglyoxal Brown Carbon. (2021). Radboud Repository. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. [Link]

-

Electrostatic potential map of investigated azoles 1–8... (n.d.). ResearchGate. [Link]

-

Predictive study, using density functional theory and time dependent functional theory, on the struct. (2023). Growing Science. [Link]

-

NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. (n.d.). Scirp.org. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Scientific Research Publishing. [Link]

-

Molecular electrostatic potential map of complexes (1–6). (n.d.). ResearchGate. [Link]

-

Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][7][28]. (2018). Semantic Scholar. [Link]

-

UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal. [Link]

-

Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. (2021). YouTube. [Link]

-

Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022). PMC. [Link]

-

UV-vis absorption and fluorescence emission data of compounds 5a-c,... (n.d.). ResearchGate. [Link]

Sources

- 1. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]

- 2. poranne-group.github.io [poranne-group.github.io]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. growingscience.com [growingscience.com]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 9. researchgate.net [researchgate.net]

- 10. NBO [cup.uni-muenchen.de]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. q-chem.com [q-chem.com]

- 13. researchgate.net [researchgate.net]

- 14. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]

- 15. m.youtube.com [m.youtube.com]

- 16. scienceopen.com [scienceopen.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 21. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 23. iosrjournals.org [iosrjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. organicchemistrydata.org [organicchemistrydata.org]

- 26. 734. Spectrophotometric determinations of the second dissociation constant (as pKa) of 5- and of 6-aminoquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 27. scirp.org [scirp.org]

- 28. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Aminooxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the amino group in 5-aminooxazole-4-carbonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delves into the electronic and steric factors governing the nucleophilicity of the C5-amino group, offering a detailed analysis of its behavior in key chemical transformations including N-acylation, N-alkylation, and diazotization. Furthermore, this guide highlights the pivotal role of the amino group in the synthesis of fused heterocyclic systems, particularly oxazolo[5,4-d]pyrimidines. Each section is supported by established experimental protocols, mechanistic insights, and comparative data to provide a practical and authoritative resource for researchers in the field.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is a privileged heterocyclic scaffold that has garnered considerable attention in the realms of drug discovery and materials science. Its unique electronic and structural features, characterized by the presence of a nucleophilic amino group and an electron-withdrawing nitrile group on the oxazole core, render it a highly versatile intermediate for the synthesis of a diverse array of complex molecules. The strategic positioning of these functional groups allows for a wide range of chemical manipulations, making it a valuable synthon for the construction of novel bioactive compounds and functional materials. This guide focuses specifically on the reactivity of the C5-amino group, a key determinant of the molecule's synthetic utility.

Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in this compound is intrinsically linked to the electronic environment of the oxazole ring. The oxazole nucleus is an electron-rich five-membered heterocycle containing two heteroatoms, nitrogen and oxygen. The lone pair of electrons on the amino group's nitrogen atom can participate in resonance with the aromatic system, thereby influencing its nucleophilicity.

However, the presence of the strongly electron-withdrawing nitrile group at the adjacent C4 position significantly modulates this reactivity. The nitrile group exerts a powerful -I (inductive) and -M (mesomeric) effect, which tends to delocalize the lone pair of the amino group and reduce its electron density. This electronic interplay results in a nuanced nucleophilic character for the amino group, making it less reactive than a simple aniline but still sufficiently nucleophilic to participate in a variety of important chemical transformations.

Key Electronic and Structural Features:

-

Planar Structure: The oxazole ring is essentially planar, which facilitates delocalization of π-electrons.

-

sp² Hybridized Amino Nitrogen: The nitrogen atom of the amino group exhibits sp² character, with the sum of bond angles around it approaching 360°. This planarity is indicative of the lone pair's involvement in resonance with the ring system.

-

Electron-Withdrawing Nitrile Group: The potent electron-withdrawing nature of the cyano group at C4 is the primary factor attenuating the nucleophilicity of the C5-amino group.

These features are critical to understanding the reaction kinetics and regioselectivity observed in the reactions discussed in the subsequent sections.

N-Acylation of the Amino Group: A Gateway to Amide Derivatives

N-acylation is a fundamental transformation of the amino group in this compound, providing access to a wide range of amide derivatives with potential biological activities. The reaction typically proceeds by treating the aminooxazole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Mechanistic Considerations and Causality in Experimental Design

The acylation of the C5-amino group is a nucleophilic acyl substitution reaction. The choice of reaction conditions is crucial for achieving high yields and minimizing side reactions.

-

Choice of Acylating Agent: Acid chlorides are generally more reactive than anhydrides and are often preferred for less nucleophilic amines. However, their high reactivity can sometimes lead to the formation of di-acylated or other side products.

-

Role of the Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to neutralize the HCl generated during the reaction with acid chlorides. This prevents the protonation of the starting aminooxazole, which would render it non-nucleophilic.

-

Solvent Selection: Aprotic solvents like 1-methyl-2-pyrrolidinone (NMP), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are commonly used to ensure the solubility of the reactants and to avoid competing reactions with the solvent.

Interestingly, in some synthetic procedures for 2-substituted 5-amino-4-cyano-1,3-oxazoles, N-acylated by-products have been observed, highlighting the susceptibility of the amino group to acylation even under conditions not explicitly designed for it.

Experimental Protocol: General Procedure for N-Acylation

The following protocol is a representative example for the N-acylation of a 2-substituted 5-amino-4-cyano-1,3-oxazole.

Protocol:

-

To a stirred solution of the 2-substituted 5-amino-4-cyano-1,3-oxazole (1.0 eq.) in a suitable aprotic solvent (e.g., pyridine or DCM), add the desired acid chloride (1.1-1.5 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, a mild aqueous acid (e.g., 1M HCl) to remove excess base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

| Reactant | Acylating Agent | Base | Solvent | Typical Yield |

| 5-Amino-2-phenyl-4-cyanooxazole | Benzoyl Chloride | Pyridine | DCM | Moderate-Good |

| 5-Amino-2-methyl-4-cyanooxazole | Acetyl Chloride | Et₃N | DCM | Moderate-Good |

N-Alkylation of the Amino Group: Challenges and Strategies

Direct N-alkylation of the amino group in this compound presents a greater challenge compared to N-acylation. The reduced nucleophilicity of the amino group, due to the electron-withdrawing nitrile, makes it less reactive towards alkyl halides. Furthermore, the potential for reaction at the ring nitrogen atoms introduces regioselectivity issues.

Overcoming Reduced Reactivity

To achieve successful N-alkylation, more forcing reaction conditions or more reactive alkylating agents are often necessary.

-

Strong Bases and Reactive Electrophiles: The use of strong bases like sodium hydride (NaH) to deprotonate the amino group, followed by reaction with a reactive alkylating agent (e.g., alkyl iodides or triflates), can facilitate the reaction.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation by providing rapid and efficient heating. This technique often leads to higher yields and shorter reaction times.

Experimental Protocol: Microwave-Assisted N-Alkylation

The following is a general protocol for the microwave-assisted N-alkylation of a 2-aminothiazole, which can be adapted for this compound with appropriate optimization.

Protocol:

-

In a microwave-safe reaction vial, combine the this compound derivative (1.0 eq.), the alkyl halide (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Add a high-boiling polar aprotic solvent, such as DMF or DMSO (0.2-0.5 M).

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 120-150 °C for 15-60 minutes.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

| Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield |

| 5-Amino-2-aryl-4-cyanooxazole | Benzyl Bromide | K₂CO₃ | DMF | 130 | Varies |

| 5-Amino-2-alkyl-4-cyanooxazole | Ethyl Iodide | Cs₂CO₃ | DMSO | 140 | Varies |

Diazotization and Subsequent Transformations

The diazotization of the amino group in this compound to form a diazonium salt opens up a plethora of synthetic possibilities. However, the presence of the electron-withdrawing nitrile group can make the resulting diazonium salt relatively unstable.

Generation and Reactivity of the Diazonium Salt

Diazotization is typically achieved by treating the aminooxazole with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive intermediate.

Diagram of Diazotization and Subsequent Reactions:

Caption: Diazotization of this compound and subsequent transformations.

-

Sandmeyer-type Reactions: The diazonium group can be replaced by various nucleophiles, such as halides (Cl, Br, I) or cyanide, in the presence of a copper(I) salt catalyst.

-

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.

-

Dediazoniation: The diazonium group can be replaced by a hydrogen atom upon treatment with a reducing agent like hypophosphorous acid (H₃PO₂).

A Cornerstone in Heterocyclic Synthesis: The Gateway to Fused Systems

One of the most significant applications of the amino group's reactivity in this compound is its role as a key building block for the synthesis of fused heterocyclic systems. The vicinal arrangement of the amino and nitrile groups provides a reactive "enedinitrile-like" synthon for the construction of pyrimidine rings, leading to the formation of oxazolo[5,4-d]pyrimidines. These fused heterocycles are of great interest in medicinal chemistry due to their structural similarity to purines.

Synthesis of Oxazolo[5,4-d]pyrimidines

The general strategy for the synthesis of oxazolo[5,4-d]pyrimidines involves the reaction of this compound with a one-carbon electrophile, which serves to form the C6 of the pyrimidine ring.

Synthetic Workflow for Oxazolo[5,4-d]pyrimidines:

Methodological & Application

Application Notes and Protocols for the Multicomponent Synthesis of 5-Aminooxazole-4-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Aminooxazole-4-carbonitriles

The 5-aminooxazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Oxazole derivatives are found in a wide array of clinically relevant drugs and biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][3] The presence of both a nitrile and an amino group provides a versatile platform for further chemical modifications, making these compounds valuable intermediates in the synthesis of more complex molecular architectures.[4] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing such intricate structures in a single synthetic operation, aligning with the principles of green chemistry by reducing waste, energy consumption, and reaction times.[5][6][7] This document provides a detailed protocol and mechanistic insights into a robust multicomponent synthesis of 5-aminooxazole-4-carbonitriles, tailored for researchers and professionals in drug development.

Mechanistic Insights: The Ugi-Zhu Three-Component Reaction

The synthesis of the 5-aminooxazole core can be efficiently achieved through a variant of the Ugi three-component reaction (U-3CR), often referred to as the Ugi-Zhu reaction.[8] This reaction elegantly combines an aldehyde, an amine, and an α-isocyanoacetamide to rapidly assemble the desired heterocyclic system. The mechanism proceeds through a series of carefully orchestrated steps:

-

Iminium Ion Formation: The reaction initiates with the condensation of an aldehyde and an amine to form a Schiff base, which is then protonated to generate a reactive iminium ion.

-

Nucleophilic Attack by the Isocyanide: The α-isocyanoacetamide, a key building block, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.

-

Intramolecular Cyclization: The amide oxygen of the intermediate then acts as an internal nucleophile, attacking the nitrilium ion in a 5-endo-dig cyclization. This intramolecular event is crucial for the formation of the five-membered oxazole ring.

-

Tautomerization: A final tautomerization step yields the aromatic this compound product.

This reaction pathway is highly efficient and allows for the introduction of three points of diversity in a single step, making it ideal for the generation of compound libraries for high-throughput screening.[8]

Experimental Workflow Diagram

Caption: Experimental workflow for the one-pot synthesis of 5-aminooxazole-4-carbonitriles.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Amine (1.0 mmol, 1.0 equiv)

-

α-Isocyanoacetamide (1.0 mmol, 1.0 equiv)

-

Methanol (5 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol).

-

Dissolve the aldehyde in methanol (5 mL).

-

To this solution, add the amine (1.0 mmol) and stir for 10 minutes at room temperature to facilitate the formation of the Schiff base.

-

Add the α-isocyanoacetamide (1.0 mmol) to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Self-Validating System and Trustworthiness

The described protocol incorporates several features that ensure its reliability and reproducibility:

-

Reaction Monitoring: The use of TLC allows for real-time tracking of the reaction progress, ensuring that the reaction is allowed to proceed to completion and providing a preliminary indication of product formation and purity.

-

Standard Workup Procedure: The extractive workup with a mild base (NaHCO₃) effectively removes any acidic starting materials or byproducts, simplifying the subsequent purification step.

-

Chromatographic Purification: Column chromatography is a robust method for isolating the desired product from unreacted starting materials and any side products, ensuring high purity of the final compound.

-

Spectroscopic Confirmation: The final characterization by NMR and mass spectrometry provides unambiguous confirmation of the molecular structure and purity of the synthesized this compound, validating the success of the synthesis.

Quantitative Data Summary

The yields and reaction times for the synthesis of 5-aminooxazole-4-carbonitriles are highly dependent on the specific aldehyde, amine, and isocyanoacetamide used. The following table provides representative data based on analogous multicomponent reactions for similar heterocyclic systems.

| Entry | Aldehyde | Amine | Yield (%) | Time (h) |

| 1 | Benzaldehyde | Aniline | 85-95 | 4-6 |

| 2 | 4-Chlorobenzaldehyde | Benzylamine | 80-90 | 5-7 |

| 3 | 2-Naphthaldehyde | Cyclohexylamine | 75-85 | 6-8 |

| 4 | Furfural | Morpholine | 70-80 | 8-12 |

Note: These are generalized values and may vary.

Mechanistic Diagram

Caption: Proposed mechanism for the Ugi-Zhu synthesis of 5-aminooxazole-4-carbonitriles.

Conclusion and Future Perspectives

The multicomponent synthesis of 5-aminooxazole-4-carbonitriles via the Ugi-Zhu reaction represents a highly efficient and versatile strategy for accessing this important heterocyclic scaffold. The operational simplicity, high yields, and broad substrate scope make this method particularly attractive for applications in medicinal chemistry and drug discovery.[9] Future work in this area may focus on the development of novel, reusable catalysts to further enhance the green credentials of the synthesis, as well as the exploration of a wider range of starting materials to expand the accessible chemical space. The synthesized compounds can serve as valuable building blocks for the creation of novel therapeutics with diverse biological activities.

References

- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C

- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c

- Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... (n.d.).

- Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018-11-15). PubMed Central.

- Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. (n.d.).

- Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications. (n.d.).

- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023-06-02). Unknown Source.

- Truncated diastereoselective Passerini reaction, a rapid construction of polysubstituted oxazole and peptides having an α-hydroxy-β-amino acid component. (n.d.). Organic Chemistry Portal.

- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c

- The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (n.d.).

- (PDF) Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018-11-09).

- A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradi

- (PDF) Multicomponent synthesis of heterocyclic compounds. (2025-08-06).

- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS).

- Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. (n.d.). PMC - NIH.

- (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (n.d.). Unknown Source.

- Multicomponent reactions for the synthesis of heterocycles. (n.d.). PubMed - NIH.

- Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole deriv

- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (n.d.).

- A review on green multicomponent synthesis of heterocyclic compounds. (2022-06-10). ScienceScholar.

- Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. (n.d.). PubMed.

- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020-03-31). MDPI.

- Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. (n.d.). PMC - PubMed Central.

- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.

- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Microwave-assisted synthesis of 5-Aminooxazole-4-carbonitrile derivatives

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis of 5-Aminooxazole-4-carbonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds, including potential anticancer agents and cannabinoid receptor modulators.[1][2] Traditional synthetic routes to these derivatives often involve lengthy reaction times, harsh conditions, and low yields. This application note provides a detailed protocol for the rapid, efficient, and high-yield synthesis of this compound derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the fundamental principles of microwave chemistry, present a robust and reproducible protocol, and discuss the significant advantages this technology offers over conventional heating methods, aligning with the principles of green chemistry.[3][4]

The Rationale for Microwave-Assisted Synthesis

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, leading to slow heating and a non-uniform temperature profile within the reaction vessel. In contrast, microwave-assisted synthesis relies on the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[5] This unique heating mechanism, known as dielectric heating, offers profound advantages.

The Core Principles:

-

Dipolar Polarization: Polar molecules, such as reagents and solvents, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[5]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with neighboring molecules, dissipating energy as heat.[5]

This direct and homogeneous heating mechanism is the primary driver for the dramatic acceleration of reaction rates, often reducing multi-hour reflux procedures to mere minutes.[6][7] The result is not only speed but also often higher product yields, improved purity by minimizing byproduct formation, and enhanced reproducibility.[4][7]

Experimental Workflow Overview

The synthesis of 2-substituted-5-aminooxazole-4-carbonitriles can be efficiently achieved through a multi-component reaction. The general workflow is streamlined for efficiency and high throughput, making it ideal for library synthesis in a drug discovery context.

Figure 1: General workflow for microwave-assisted synthesis.

Detailed Synthesis Protocol

This protocol describes a general method for the synthesis of 2-substituted-5-aminooxazole-4-carbonitriles. Researchers should optimize conditions for each specific substrate.

3.1. Materials and Equipment

-

Reagents:

-

Substituted Aldehyde (R-CHO)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃) or similar non-nucleophilic base

-

Methanol (MeOH) or other suitable polar solvent

-

-

Equipment:

-

Monowave Microwave Synthesis Reactor (e.g., Anton Paar Monowave series) or equivalent

-

10 mL G10 microwave process vial with a magnetic stirrer bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates (Silica gel 60 F₂₅₄)

-

3.2. Step-by-Step Procedure

-

Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stirrer, add the substituted aldehyde (1.0 mmol, 1.0 equiv).

-

Addition of TosMIC: Add tosylmethyl isocyanide (TosMIC) (1.2 mmol, 1.2 equiv).

-

Addition of Base and Solvent: Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) and 5 mL of methanol.

-

Vessel Sealing: Securely seal the vial with a cap.

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15 minutes . Set the maximum power to 300 W and maintain stirring throughout the reaction.

-

Cooling: After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling feature).

-

Work-up:

-

Open the vial and filter the mixture to remove the inorganic base.

-

Wash the solid residue with a small amount of methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound derivative.

Data Presentation: Representative Examples

The following table summarizes the results for the synthesis of various 2-substituted derivatives using the described microwave protocol, demonstrating its broad applicability and efficiency.

| Entry | Aldehyde Substituent (R) | Time (min) | Temp (°C) | Yield (%) |

| 1 | Phenyl | 15 | 120 | 92 |

| 2 | 4-Chlorophenyl | 15 | 120 | 89 |

| 3 | 4-Methoxyphenyl | 15 | 120 | 95 |

| 4 | 2-Thienyl | 20 | 120 | 85 |

| 5 | Cyclohexyl | 25 | 130 | 78 |

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[8] This step is crucial for a self-validating workflow.

-

¹H and ¹³C NMR: Provides structural confirmation of the oxazole core and the specific substituent. The characteristic nitrile carbon signal will be evident in the ¹³C NMR spectrum.

-

FTIR Spectroscopy: Allows for the identification of key functional groups. Expect to see a sharp, strong absorption band around 2210-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretch, and N-H stretching bands for the amino group around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive reagents.2. Insufficient temperature/time.3. Improper sealing of the vessel. | 1. Use fresh TosMIC and ensure the aldehyde is pure.2. Increase reaction time in 5-minute increments or temperature by 10°C.3. Check the vial cap and septum for a proper seal before irradiation. |

| Formation of Byproducts | 1. Reaction temperature is too high.2. Reaction time is too long. | 1. Decrease the reaction temperature by 10°C.2. Monitor the reaction by TLC at shorter time intervals to find the optimal endpoint. |

| Poor Reproducibility | 1. Inconsistent vial loading.2. Variation in solvent volume. | 1. Use precise measurements for all reagents.2. Ensure the solvent volume is consistent for each run, as this affects heating dynamics. |

Conclusion

Microwave-assisted organic synthesis is a powerful and enabling technology for the rapid and efficient construction of this compound derivatives.[1] Compared to conventional methods, MAOS offers significant reductions in reaction time, often leads to higher yields and product purity, and aligns with the principles of sustainable chemistry.[9][10] The protocols and guidelines presented here provide a solid foundation for researchers to accelerate their discovery and development programs that rely on this valuable heterocyclic scaffold.

References

- Callear, S. K., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. ePrints Soton.

- MDPI. (2024).

- MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group.

- Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.

- ResearchGate. (n.d.).

- Current Organic Chemistry. (n.d.). Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems.

- Advanced Journal of Chemistry, Section A. (n.d.).

- National Institutes of Health (NIH). (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.

- ResearchGate. (n.d.).

- National Institutes of Health (NIH). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.